molecular formula C9H6BrN3 B1532025 5-Bromo-2-(pyridin-4-yl)pyrimidine CAS No. 1240594-22-2

5-Bromo-2-(pyridin-4-yl)pyrimidine

Cat. No.: B1532025
CAS No.: 1240594-22-2
M. Wt: 236.07 g/mol
InChI Key: HRIIPRDJCQAMMP-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyridine and pyrimidine rings, with a bromine atom attached to the pyrimidine ring

Mechanism of Action

Target of Action

5-Bromo-2-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has been found to have significant applications in the field of medicine . It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, transcription, and neuronal function.

Mode of Action

The compound interacts with its targets, CDK6 and CDK9, by binding directly to these kinases . This binding results in the suppression of their downstream signaling pathways. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK6 and CDK9, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This makes it a potential candidate for anticancer drug development.

Pharmacokinetics

As a pyrimidine derivative, it is expected to have good bioavailability due to the favorable physicochemical properties of pyrimidine-based compounds .

Result of Action

The inhibition of CDK6 and CDK9 by this compound leads to the suppression of their downstream signaling pathways, resulting in cell cycle arrest . This can lead to the induction of cellular apoptosis, particularly in cancer cells, thereby inhibiting cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, as evidenced by studies showing that it undergoes rapid nucleophilic displacement reactions under microwave irradiation

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to play crucial roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions can vary, ranging from binding interactions to enzymatic reactions.

Cellular Effects

Pyrimidine derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidine typically involves the bromination of 2-(pyridin-4-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Yield various substituted pyrimidine derivatives depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyridin-4-yl)pyrimidine is used as a building block in organic synthesis, enabling the construction of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutic agents .

Medicine: The compound’s structural features make it a candidate for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the development of high-performance materials .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with a bromine atom that enhances its reactivity in various chemical reactions. This combination of features makes it a versatile compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIIPRDJCQAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289788
Record name Pyrimidine, 5-bromo-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-22-2
Record name Pyrimidine, 5-bromo-2-(4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240594-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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